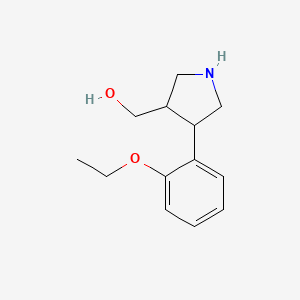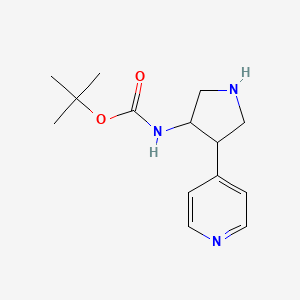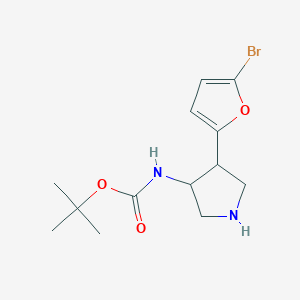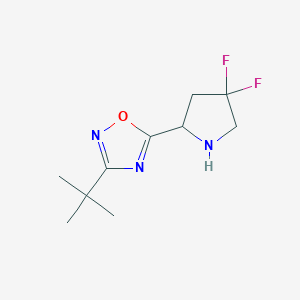
3-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a three-carbon backbone (propanone), with an amino group (-NH2) attached to one of the terminal carbons, and a 2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl group attached to the other .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amino group might participate in reactions such as amide formation, while the carbonyl group of the propanone moiety might undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino group and the carbonyl group would likely make it somewhat polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Polymorphism and Physical Characterization
- A study by Vogt et al. (2013) detailed the characterization of two polymorphic forms of an investigational pharmaceutical compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of complex molecules. This research could be relevant for understanding the physical properties and stability of similar compounds (Vogt, Williams, Johnson, & Copley, 2013).
Molecular Interactions and Complex Formation
- Keypour et al. (2015) explored the effects of arm length and molecular interactions on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, which could provide insights into the coordination chemistry and potential applications of similar compounds in catalysis or material science (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Synthesis Methods
- Zhao et al. (2020) reported on a catalyst-free domino reaction to synthesize compounds with potential bioactivity, demonstrating an innovative method that could be applied to the synthesis of related compounds, including those with difluoropyrrolidinyl groups (Zhao, Wang, Liu, Geng, & Wang, 2020).
Enzymatic Synthesis
- Goldberg et al. (2015) utilized d-threonine aldolase enzymes for the synthesis of a chiral β-hydroxy-α-amino acid, a key intermediate in drug synthesis. This study may offer a perspective on biocatalytic approaches to constructing complex organic molecules (Goldberg, Goswami, Guo, Chan, Lo, Lee, Truc, Natalie, Hang, Rossano, & Schmidt, 2015).
Structural and Functional Modification
- Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, indicating the potential for chemical modification to tailor the properties of materials for specific applications, such as biomedical uses (Aly & El-Mohdy, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-amino-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-2-16-6-8-5-10(11,12)7-14(8)9(15)3-4-13/h8H,2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEZZMNOUNZLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)CCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)








